3,3-Dimethylbutane-1,2-diamine
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Overview
Description
3,3-Dimethylbutane-1,2-diamine is an organic compound with the molecular formula C6H16N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a butane backbone with two methyl groups at the third carbon. This compound is often used in various chemical syntheses and research applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbutane-1,2-diamine typically involves the reaction of 3,3-Dimethylbutanone with ammonia or amines under reducing conditions. One common method is the reductive amination of 3,3-Dimethylbutanone using hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C) or Raney nickel. The reaction is usually carried out under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 10 atmospheres.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the use of high-purity starting materials and advanced purification techniques such as distillation and crystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbutane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amine groups can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using Pd/C or Raney nickel.
Substitution: Alkyl halides, acyl halides, and other electrophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Imines, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted amines, amides, and other derivatives.
Scientific Research Applications
3,3-Dimethylbutane-1,2-diamine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: In the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: As a precursor in the synthesis of pharmaceuticals and as a potential therapeutic agent.
Industry: In the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbutane-1,2-diamine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo nucleophilic attacks on electrophilic centers, leading to the formation of various derivatives.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: A smaller diamine with similar reactivity but different steric properties.
1,2-Diaminobutane: A linear diamine with similar chemical properties but lacking the methyl groups.
3,3-Dimethylpentane-1,2-diamine: A larger diamine with an additional carbon in the backbone.
Uniqueness
3,3-Dimethylbutane-1,2-diamine is unique due to its branched structure and the presence of two methyl groups, which influence its reactivity and steric properties. This makes it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
3,3-dimethylbutane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2,3)5(8)4-7/h5H,4,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMKAWJAGGJWTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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